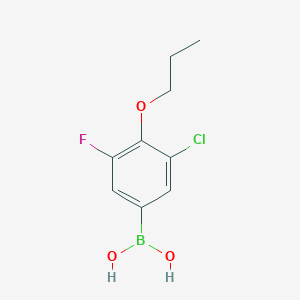

3-Chloro-5-fluoro-4-propoxyphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-5-fluoro-4-propoxyphenylboronic acid is a chemical compound that is part of the phenylboronic acid derivatives. These compounds are known for their utility in various chemical reactions, particularly in the field of organic synthesis. While the provided papers do not directly discuss 3-chloro-5-fluoro-4-propoxyphenylboronic acid, they do provide insights into related compounds and their applications.

Synthesis Analysis

The synthesis of phenylboronic acid derivatives, such as the one mentioned, typically involves the use of organometallic reagents or halogenated intermediates. In the context of the provided data, the synthesis of organotin esters of a structurally related compound is described. These esters were synthesized and characterized by various spectroscopic methods, suggesting that similar techniques could be applied to the synthesis and analysis of 3-chloro-5-fluoro-4-propoxyphenylboronic acid .

Molecular Structure Analysis

The molecular structure of phenylboronic acid derivatives is crucial for their reactivity and interaction with other molecules. The provided data includes the crystal structure analysis of an organotin ester, which revealed a tetrahedral geometry around the tin atom. This information can be extrapolated to suggest that the molecular structure of 3-chloro-5-fluoro-4-propoxyphenylboronic acid would also be significant in determining its chemical behavior .

Chemical Reactions Analysis

Phenylboronic acids and their derivatives are commonly used in Suzuki coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The data does not specifically mention the chemical reactions of 3-chloro-5-fluoro-4-propoxyphenylboronic acid, but it can be inferred that it would participate in similar reactions due to its functional group. The derivative of 3-chloropropanediol mentioned in the first paper could be used in trace analysis, indicating that derivatives of phenylboronic acids can be important in analytical chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acid derivatives are influenced by their substituents. The presence of chlorine, fluorine, and propoxy groups in the compound of interest would affect its polarity, solubility, and reactivity. The papers provided do not offer specific data on the physical and chemical properties of 3-chloro-5-fluoro-4-propoxyphenylboronic acid, but they do highlight the importance of spectroscopic techniques in characterizing these properties in related compounds .

Scientific Research Applications

Material Science and Polymer Research

Boronic acids, including those similar to 3-Chloro-5-fluoro-4-propoxyphenylboronic acid, have been utilized in the development of novel polymeric materials. For example, novel poly(arylene ether)s with pendent trifluoromethyl groups were synthesized using boronic acids as key intermediates. These polymers demonstrated high thermal stability, highlighting the role of boronic acid derivatives in enhancing material properties (Banerjee, Maier, & Burger, 1999).

Organic Synthesis and Drug Development

In organic synthesis, boronic acids serve as pivotal reagents, particularly in cross-coupling reactions which are foundational for constructing complex organic frameworks. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound bearing resemblance in structural motifs to 3-Chloro-5-fluoro-4-propoxyphenylboronic acid, has been identified as a versatile building block for solid-phase synthesis, enabling the generation of diverse heterocyclic scaffolds significant in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Analytical Chemistry and Sensor Development

Boronic acids are also fundamental in designing sensors, especially for detecting saccharides and fluoride ions, owing to their unique ability to form reversible covalent bonds with diols and anions. A study investigating organoboron compounds as Lewis acid receptors in polymeric membranes showcased the potential for developing selective sensors for fluoride ions, an application that could extend to boronic acids like 3-Chloro-5-fluoro-4-propoxyphenylboronic acid (Jańczyk, Adamczyk-Woźniak, Sporzyński, & Wróblewski, 2012).

Fluorescence Quenching Studies

The role of boronic acids in fluorescence quenching studies provides insights into their interaction with various fluorophores. Research on fluorescence quenching of boronic acid derivatives has contributed to understanding the molecular dynamics and interactions critical in developing fluorescent probes and sensors (Geethanjali, Nagaraja, & Melavanki, 2015).

Safety And Hazards

properties

IUPAC Name |

(3-chloro-5-fluoro-4-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClFO3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h4-5,13-14H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMDQPSRPPTLBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OCCC)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-fluoro-4-propoxyphenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester](/img/structure/B2553532.png)

![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2553538.png)

![4-isobutyl-N-isopropyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553546.png)

![N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine](/img/structure/B2553550.png)

![(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2553551.png)